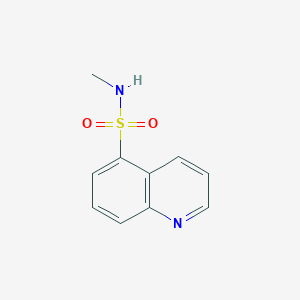

N-Méthylquinoléine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methylquinoline-5-sulfonamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Applications De Recherche Scientifique

N-Methylquinoline-5-sulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

N-Methylquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately inhibiting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by N-Methylquinoline-5-sulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, N-Methylquinoline-5-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA replication and cell division .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The impact of these properties on the bioavailability of N-Methylquinoline-5-sulfonamide would need further investigation.

Result of Action

The molecular effect of N-Methylquinoline-5-sulfonamide is the inhibition of the enzyme dihydropteroate synthetase, leading to a disruption in folic acid synthesis . On a cellular level, this results in a halt in DNA replication and cell division, effectively inhibiting the growth and proliferation of bacteria .

Action Environment

The action, efficacy, and stability of N-Methylquinoline-5-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of N-Methylquinoline-5-sulfonamide

Analyse Biochimique

Biochemical Properties

N-Methylquinoline-5-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow N-Methylquinoline-5-sulfonamide to play a role in treating a diverse range of disease states .

Cellular Effects

N-Methylquinoline-5-sulfonamide has been shown to have promising effects on metabolic disorders such as obesity and diabetes . It may impact key metabolic pathways, presenting opportunities for targeted interventions .

Molecular Mechanism

The mechanism of action of N-Methylquinoline-5-sulfonamide involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition .

Metabolic Pathways

N-Methylquinoline-5-sulfonamide is likely involved in the same metabolic pathways as other sulfonamides. Sulfonamides act through the blockage of folic acid synthesis .

Transport and Distribution

Sulfonamides are known to be widespread xenobiotic pollutants .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methylquinoline-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of quinoline-5-sulfonyl chloride with N-methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of N-Methylquinoline-5-sulfonamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methylquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific pH conditions to proceed efficiently.

Major Products

The major products formed from these reactions include various quinoline-5-sulfonamide derivatives, each with unique functional groups that can be further utilized in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-5-sulfonamide: Lacks the N-methyl group but shares similar biological activities.

8-Hydroxyquinoline-5-sulfonamide: Contains an additional hydroxyl group, enhancing its antimicrobial properties.

N-Methylquinoline-8-sulfonamide: Similar structure but with the sulfonamide group at a different position, affecting its reactivity and applications.

Uniqueness

N-Methylquinoline-5-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the N-methyl group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Activité Biologique

N-Methylquinoline-5-sulfonamide is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-Methylquinoline-5-sulfonamide belongs to the class of quinoline derivatives, characterized by a quinoline core with a sulfonamide functional group. This structural configuration is essential for its biological activity, influencing its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-Methylquinoline-5-sulfonamide and its derivatives. One notable study synthesized various acetylene derivatives of 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, which demonstrated significant activity against multiple cancer cell lines, including:

- C-32 : Human amelanotic melanoma cells

- MDA-MB-231 : Human breast adenocarcinoma cells

- A549 : Human lung adenocarcinoma cells

The compound 3c exhibited the highest activity against these cancer lines, comparable to standard chemotherapeutics such as cisplatin and doxorubicin. Importantly, it showed no toxicity to normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM, indicating a favorable therapeutic index .

The mechanism underlying the anticancer effects involves modulation of key regulatory proteins associated with cell cycle and apoptosis. Specifically, compound 3c was found to:

- Decrease expression levels of histone H3

- Increase transcriptional activity of tumor suppressor proteins P53 and P21

- Alter expression of BCL-2 and BAX genes, which are critical in regulating apoptosis .

Antimicrobial Activity

N-Methylquinoline-5-sulfonamide also exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was tested against both reference strains and multidrug-resistant isolates:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus ATCC 29213 | Active |

| Enterococcus faecalis ATCC 29212 | Active |

| Methicillin-resistant S. aureus | High efficacy |

| Vancomycin-resistant E. faecalis | High efficacy |

The compound's effectiveness against methicillin-resistant strains suggests potential for development as a novel antibacterial agent .

Case Studies and Research Findings

-

Inhibition of Botulinum Neurotoxin (BoNT/A) :

A series of quinolinol sulfonamides were evaluated for their ability to inhibit BoNT/A light chain (LC), with findings indicating that the sulfonamide group at the 5-position is crucial for inhibitory activity. Compounds demonstrated low micromolar potency in cell-based assays, suggesting their potential as therapeutic agents for botulism . -

Carbonic Anhydrase Inhibition :

Quinoline-based sulfonamides have been identified as potent inhibitors of tumor-associated carbonic anhydrases (hCA IX and hCA XII). These compounds exhibited IC50 values in the nanomolar range, indicating strong potential for targeting hypoxic tumors in cancer therapy .

Propriétés

IUPAC Name |

N-methylquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRACRMVJCLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.